5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride chemical structure and properties
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride chemical structure and properties
An In-Depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its core chemical and physical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established scientific principles.
Molecular Structure and Identification
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride belongs to the pyridine class of heterocyclic compounds. Its structure is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a piperidine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental applications.
The bromine atom serves as a versatile functional handle, enabling a wide range of downstream chemical modifications, particularly palladium-catalyzed cross-coupling reactions. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs.[1][] The combination of these structural features makes this molecule a valuable building block for creating complex molecular architectures.
Key Identifiers:
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IUPAC Name: 5-bromo-2-(piperidin-2-yl)pyridine;dihydrochloride
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Molecular Formula: C₁₀H₁₃BrN₂ · 2HCl (C₁₀H₁₅BrCl₂N₂)
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Synonyms: 5-Bromo-2-(2-piperidinyl)pyridine dihydrochloride
Chemical Structure Visualization
The following diagram illustrates the two-dimensional structure of the 5-Bromo-2-(piperidin-2-yl)pyridine cation with its associated hydrochloride counter-ions.
Caption: 2D Structure of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride.
Physicochemical Properties
The properties of this compound are dictated by its composite structure: the aromatic, electron-withdrawing pyridine ring, the flexible, basic piperidine ring, and the heavy bromine atom. The dihydrochloride salt form significantly enhances its polarity and aqueous solubility compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BrCl₂N₂ | Inferred |
| Molecular Weight | 314.05 g/mol | Inferred from free base MW of 241.13 g/mol [3] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [3] |
| LogP (free base) | 2.226 | [3] |
| Hydrogen Bond Donors | 1 (free base) | [3] |
| Hydrogen Bond Acceptors | 2 (free base) | [3] |
| Storage Temperature | 2-8°C or Room Temperature, sealed in dry, inert atmosphere | [5] |
Synthesis and Purification
The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine typically involves the strategic coupling of a protected piperidine precursor with a suitable pyridine building block. A common approach is the nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction. The final step involves deprotection and salt formation.
The rationale for using a protecting group, such as Boc (tert-butyloxycarbonyl), on the piperidine nitrogen is crucial. It prevents side reactions, such as N-arylation of the piperidine, and modulates the nucleophilicity of the reactants, ensuring regioselective bond formation at the desired position.
Illustrative Synthetic Workflow
Caption: General synthetic pathway for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride.
Exemplary Experimental Protocol
This protocol is a representative example based on established chemical principles for similar transformations.
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Protection: Commercially available 2-piperidinecarboxylic acid is protected with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Activation: The protected intermediate is then converted to a suitable coupling partner.
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Coupling: To a solution of 2,5-dibromopyridine in an anhydrous aprotic solvent (e.g., THF) cooled to -78 °C, a strong base like n-butyllithium is added dropwise to facilitate lithium-halogen exchange. The protected and activated piperidine derivative is then added to the reaction mixture.
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Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent. The crude product is purified using silica gel column chromatography.
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Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent like diethyl ether or 1,4-dioxane. A solution of hydrochloric acid in the same solvent is added, leading to the cleavage of the Boc group and the precipitation of the desired dihydrochloride salt.
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Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Applications in Research and Drug Development
The true value of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride lies in its utility as a versatile chemical intermediate. Its bifunctional nature—a reactive bromine for coupling and a modifiable piperidine ring—makes it a powerful tool for building molecular diversity.
Role as a Versatile Chemical Intermediate
The bromo-substituent is the key to its synthetic flexibility. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.[6]
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, creating more complex amine structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
This synthetic accessibility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Piperidine-linked pyridine analogues, for instance, have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[7]
Caption: Role as an intermediate in building molecular diversity.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification: Based on data for the free base and similar halogenated pyridines, this compound should be handled with care. The primary hazards include:
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H335: May cause respiratory irritation.[3]
Recommended Safety Protocols:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
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Handling: Avoid direct contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring a reactive bromine handle and a pharmacologically relevant piperidine scaffold, provides a robust platform for the development of novel and complex molecules. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its full potential in the pursuit of new therapeutic agents and advanced materials.
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